molecular formula C13H9F5OS B3151794 2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol CAS No. 722491-65-8

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B3151794
CAS No.: 722491-65-8
M. Wt: 308.27 g/mol
InChI Key: UQWYUXGZTMWWFG-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol is a fluorinated organic compound with the molecular formula C13H9F5OS. This compound is characterized by the presence of a phenyl group, a thiophenyl group, and five fluorine atoms attached to a propanol backbone. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-phenyl-1-(thiophen-2-yl)propan-1-one.

    Fluorination: The key step involves the introduction of fluorine atoms. This can be achieved using reagents such as hydrogen fluoride (HF) or other fluorinating agents under controlled conditions.

    Reduction: The final step involves the reduction of the ketone group to an alcohol, which can be accomplished using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their activity.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: A simpler fluorinated alcohol with similar properties.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.

    2,2,3,3-Tetrafluoro-1-propanol: A related compound with fewer fluorine atoms.

Uniqueness

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol stands out due to its combination of a phenyl group, a thiophenyl group, and multiple fluorine atoms, which confer unique chemical and physical properties. These features make it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenyl-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F5OS/c14-12(15,13(16,17)18)11(19,10-7-4-8-20-10)9-5-2-1-3-6-9/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYUXGZTMWWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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